molecular formula C9H10N2O B12974159 5-Cyclopropylpicolinamide

5-Cyclopropylpicolinamide

Cat. No.: B12974159
M. Wt: 162.19 g/mol
InChI Key: LCWXRWMAISCKPA-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinamide is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 5-position and an amide functional group. This structure confers unique physicochemical properties, such as enhanced metabolic stability and selective binding affinity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-cyclopropylpyridine-2-carboxamide

InChI

InChI=1S/C9H10N2O/c10-9(12)8-4-3-7(5-11-8)6-1-2-6/h3-6H,1-2H2,(H2,10,12)

InChI Key

LCWXRWMAISCKPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpicolinamide typically involves the reaction of cyclopropylamine with picolinic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylamine, picolinic acid, and appropriate solvents such as dichloromethane or ethanol. The reaction is often catalyzed by agents like triethylamine or other bases to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of 5-Cyclopropylpicolinamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups on the picolinamide moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Cyclopropylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-cyclopropylpicolinamide, a systematic comparison with structurally related compounds is essential. Below, key analogs are analyzed based on synthetic accessibility, stability, and biological activity.

2.1 Structural Analogs
Compound Name Key Structural Features Bioactivity (Reported) Stability (vs. 5-Cyclopropylpicolinamide)
5-Methylpicolinamide Methyl substituent at 5-position Moderate enzyme inhibition Lower metabolic stability
5-Phenylpicolinamide Aromatic phenyl at 5-position High receptor binding affinity Comparable
5-Trifluoromethylpicolinamide Electron-withdrawing CF3 group at 5-position Enhanced solubility Higher thermal stability
5-Cyclopropylpicolinamide Cyclopropyl at 5-position + amide Under investigation Superior metabolic resistance
2.2 Key Findings from Literature
  • Cyclopropyl vs. Methyl/Phenyl Groups : Cyclopropyl substitution, as in 5-cyclopropylpicolinamide, introduces ring strain that enhances reactivity and binding specificity compared to methyl or phenyl analogs .
  • Amide Functionalization: The picolinamide moiety improves solubility and bioavailability relative to non-amide derivatives (e.g., 5-cyclopropylpyridine) .
  • Stability Studies : Cyclopropyl-containing compounds exhibit greater resistance to oxidative metabolism than their alkyl-substituted counterparts, a critical factor in drug design .

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